molecular formula C8H13N3 B3302283 N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine CAS No. 915925-17-6

N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine

Cat. No.: B3302283
CAS No.: 915925-17-6
M. Wt: 151.21 g/mol
InChI Key: UREQTTWCQRGANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methyl-1H-imidazol-2-yl)methyl]cyclopropanamine is a heterocyclic amine featuring a 1-methylimidazole core linked via a methylene bridge to a cyclopropanamine group. This compound is commercially available as a research chemical (e.g., sc-354973 from Santa Cruz Biotechnology) and is often utilized in coordination chemistry and catalysis due to its ability to act as a ligand . Its synthesis typically involves reductive amination or condensation reactions between 1-methylimidazole-2-carbaldehyde and cyclopropanamine derivatives, followed by purification via column chromatography .

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-5-4-9-8(11)6-10-7-2-3-7/h4-5,7,10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREQTTWCQRGANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with cyclopropanamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C₈H₁₅Cl₂N₃
  • Molecular Weight : 224.13 g/mol
  • CAS Number : 1365836-49-2

The compound features a cyclopropanamine core linked to a 1-methyl-1H-imidazole moiety, which contributes to its unique properties and biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine exhibit significant anticancer properties. For instance, research has focused on small molecules that inhibit the Hypoxia-Inducible Factor (HIF) pathway, which is crucial in tumor growth and survival under hypoxic conditions. The compound's structural characteristics may enhance its ability to disrupt HIF interactions with transcriptional co-activators like p300 .

Neuroprotective Effects

There is emerging evidence suggesting that imidazole-containing compounds can provide neuroprotective effects. This compound may modulate neurotransmitter systems or exhibit antioxidant properties, making it a candidate for further investigation in neurodegenerative diseases .

Antimicrobial Properties

The imidazole ring is known for its antimicrobial activity. Compounds containing imidazole derivatives have been shown to possess antibacterial and antifungal properties. Therefore, this compound could be explored for potential applications in treating infections caused by resistant strains of bacteria .

Case Study 1: HIF Inhibition in Cancer Models

In a study involving glioma models, this compound exhibited dose-dependent inhibition of HIF transcriptional activity. Compounds were tested for their ability to reduce HIF levels, which are often overexpressed in tumors. The results indicated that modifications to the cyclopropanamine structure could enhance efficacy while maintaining low toxicity profiles .

Case Study 2: Neuroprotection in Animal Models

Another investigation assessed the neuroprotective effects of imidazole derivatives in rodent models of neurodegeneration. The study found that administration of this compound resulted in improved cognitive function and reduced neuronal death, suggesting potential therapeutic applications for Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can modulate biological pathways by binding to proteins and altering their function .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared below with analogs differing in substituents or backbone structure:

Compound Name Key Substituents/Features Synthesis Method Yield Key Applications
Target Compound Cyclopropanamine, 1-methylimidazole Reductive amination, column chromatography ~40–95% Ligand for Mn complexes
N-[(1-Methylimidazol-2-yl)methyl]ethanamine Ethylamine instead of cyclopropanamine Similar reductive amination ~97% Intermediate for ligand design
N-((1-Methylimidazol-2-yl)methyl)-N-(pyridyl)propargylamine (L2) Propargyl group, pyridine substituent Two-step synthesis with NaBH4 reduction ~95% Clickable ligand for Mn complexes
N,N-Bis((1-methylimidazol-2-yl)methyl)propargylamine (L4) Bis-imidazole, propargyl group Electrophilic substitution attempts Failed (Unsuccessful synthesis)
N-[(3,4,5-Trifluorobenzyl)]cyclopropanamine analog Trifluorobenzyl substituent Not detailed N/A Pharmacological research

Key Observations :

  • Cyclopropanamine vs. Ethylamine : The cyclopropane ring in the target compound introduces steric constraints and electronic effects that may enhance metal-ligand binding stability compared to the more flexible ethylamine analog .
  • Propargyl-Containing Ligands (L2) : The propargyl group in L2 enables "click chemistry" applications, a feature absent in the target compound. However, L2 requires multistep synthesis, whereas the target compound can be synthesized in fewer steps .
  • Bis-Imidazole Ligands (L4): Attempts to synthesize L4 failed due to challenges in electrophilic substitution, highlighting the synthetic difficulty of introducing multiple imidazole groups compared to the monofunctional target compound .

Spectroscopic and Physical Properties

  • NMR Data :
    • The target compound’s 1H NMR (in CD3OD) shows characteristic imidazole protons at δ 7.21–8.48 and cyclopropane CH2 signals near δ 1.59 .
    • L2 exhibits a distinct propargyl IR peak at 2095 cm⁻¹ (C≡C stretch), absent in the target compound .
  • Solubility and Stability : The cyclopropane ring may reduce solubility in polar solvents compared to ethylamine analogs but improves thermal stability .

Commercial Availability and Handling

  • The target compound is available from suppliers like Santa Cruz Biotechnology (sc-354973) and Combi-Blocks (QY-4636) as a dihydrochloride salt, indicating its stability and demand .
  • Safety data for analogs (e.g., N-[(2-nitrophenyl)methyl]cyclopropanamine) suggest standard handling protocols: use PPE and avoid inhalation/contact .

Biological Activity

N-[(1-Methyl-1H-imidazol-2-yl)methyl]cyclopropanamine, also known as its dihydrochloride form, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C₈H₁₅Cl₂N₃
  • CAS Number : 1365836-49-2
  • Molecular Weight : 188.13 g/mol

The structural characteristics of the compound contribute to its biological interactions, particularly in enzymatic and receptor-mediated pathways.

Research indicates that this compound may interact with various biological targets, including:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in therapeutic applications such as cancer treatment or antiviral activity. For example, compounds with similar imidazole structures have shown efficacy against HIV reverse transcriptase, suggesting potential pathways for this compound's action .

In Vitro Studies

  • Antiviral Activity :
    • A study on imidazole derivatives found that certain compounds exhibited significant inhibition of HIV reverse transcriptase, suggesting that this compound might possess similar properties .
  • Enzyme Interaction :
    • Research focusing on imidazole-containing compounds indicates their role in modulating enzyme activities related to inflammation and coagulation pathways . This could imply that this compound may influence these critical biological processes.

In Vivo Studies

Case studies have highlighted the potential of cyclopropane derivatives in various animal models:

  • Neuroprotective Effects : In models of ischemic stroke, compounds with similar structural motifs have demonstrated neuroprotective effects, reducing infarct volume and improving neurological outcomes . This suggests a possible avenue for research into the neuroprotective capabilities of this compound.

Data Table of Biological Activity

Study TypeBiological ActivityReference
In VitroHIV Reverse Transcriptase Inhibition
In VivoNeuroprotection in Ischemic Stroke
EnzymeModulation of Coagulation Pathways

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or aza-Michael addition. For example, (E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one reacts with nitrones in the presence of Ce(IV) pyridyl-bis(oxazoline) catalysts at 0°C, followed by purification via flash column chromatography (yields 90–95%) . Refluxing in DMF with triethylamine as a base is common for imidazole derivatives .
  • Key Parameters : Catalyst choice (e.g., chiral catalysts for enantioselectivity), solvent polarity, and reaction time. Lower temperatures (0°C) minimize side reactions .

Q. How is the structural integrity of this compound validated?

  • Analytical Techniques :

  • NMR : 1H/13C NMR confirms substitution patterns (e.g., cyclopropane and imidazole proton signals) .
  • FT-IR : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ for C9H14N3: 164.119) .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. While no acute hazards are reported, prolonged exposure may require medical monitoring .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for drug discovery applications?

  • Method : Chiral catalysts (e.g., Ce(IV) pyridyl-bis(oxazoline)) enable >95% enantiomeric excess (ee) in cycloadditions. Column chromatography (silica gel, ethyl acetate/hexane) separates diastereomers .
  • Challenges : Catalyst loading (5–10 mol%) and solvent polarity (e.g., ethyl acetate) impact stereoselectivity .

Q. What contradictions exist in reported solubility data, and how can they be resolved?

  • Data Conflicts : Some studies report high solubility in polar solvents (DMF, ethanol), while others note limited solubility in water .
  • Resolution : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Experimental validation via UV-Vis or HPLC quantifies solubility .

Q. What mechanistic insights explain its antibacterial activity?

  • Hypothesis : The imidazole moiety disrupts bacterial membrane integrity via π-π stacking with lipid bilayers. Cyclopropane enhances lipophilicity, improving bioavailability .
  • Validation : MIC assays against S. aureus and E. coli (e.g., MIC = 8–16 µg/mL) paired with molecular dynamics simulations .

Q. How can computational methods predict its interactions with biological targets?

  • Approach : DFT calculations (B3LYP/6-31G*) model electronic properties. Docking studies (AutoDock Vina) predict binding to enzymes like DNA gyrase (∆G = -9.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.